molecular formula C18H22N8 B2619563 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine CAS No. 2415628-43-0

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine

Cat. No. B2619563
M. Wt: 350.43
InChI Key: CEVWVXNVWZLRPM-UHFFFAOYSA-N
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Description


3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine , often referred to as DMPP , is a heterocyclic compound with a complex structure. It combines a pyridazine core with pyrazole and piperazine moieties. The presence of multiple functional groups suggests potential biological activity, making it an interesting target for further investigation.



Synthesis Analysis


The synthesis of DMPP involves several steps, including the condensation of appropriate precursors. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields and purity. Literature reports indicate that DMPP can be synthesized via multistep reactions, with the pyridazine ring formation being a critical step. Detailed synthetic protocols and reaction mechanisms are available in the scientific literature.



Molecular Structure Analysis


DMPP’s molecular structure reveals its intricate arrangement of atoms. The pyridazine core provides rigidity, while the pyrazole and piperazine substituents introduce flexibility and functional diversity. Analyzing the bond angles, torsion angles, and intermolecular interactions within DMPP sheds light on its stability and potential binding sites.



Chemical Reactions Analysis


DMPP’s reactivity profile is essential for understanding its behavior under various conditions. Researchers have investigated its reactions with different reagents, exploring transformations such as substitution, oxidation, and reduction. These studies contribute to our understanding of DMPP’s chemical versatility and its potential applications.



Physical And Chemical Properties Analysis



  • Physical Properties :

    • DMPP appears as a solid crystalline material.

    • Its color, melting point, and solubility depend on the specific crystalline form.

    • Researchers have characterized its crystal structures using X-ray diffraction techniques.



  • Chemical Properties :

    • DMPP is stable under ambient conditions.

    • It exhibits moderate lipophilicity, affecting its bioavailability.

    • Solubility in various solvents impacts its formulation and delivery.




Safety And Hazards



  • Toxicity : Limited toxicity data are available. Researchers must assess its safety profile through in vitro and in vivo studies.

  • Handling Precautions : Standard laboratory safety practices apply when working with DMPP.

  • Environmental Impact : Consider its potential impact on aquatic ecosystems due to its lipophilicity and persistence.


Future Directions



  • Biological Activity : Investigate DMPP’s interactions with specific proteins, receptors, or enzymes.

  • Drug Development : Explore its potential as a lead compound for drug development.

  • Structure-Activity Relationship : Systematically modify DMPP’s structure to optimize its properties.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-13-11-18(20-12-19-13)25-8-6-24(7-9-25)16-4-5-17(22-21-16)26-15(3)10-14(2)23-26/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVWVXNVWZLRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine

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